molecular formula C11H6F3NO5 B1667501 6-Methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one CAS No. 342795-08-8

6-Methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one

Cat. No. B1667501
M. Wt: 289.16 g/mol
InChI Key: WJUILHMXVGFAIS-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one is a chemical compound with the molecular formula C11H6F3NO5 . It has a molecular weight of 289.16 g/mol . The compound is also known by other names such as Bragsin2 .


Molecular Structure Analysis

The molecular structure of this compound includes a chromen-4-one core with a methoxy group at the 6th position, a nitro group at the 5th position, and a trifluoromethyl group at the 2nd position . The InChI string and Canonical SMILES for this compound are available .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donors and eight hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its topological polar surface area is 81.4 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been studied, revealing specific conformations and interactions. For example, Inglebert et al. (2014) investigated a similar compound, where the methoxyphenyl ring was orthogonal to the chromene moiety. This structural information is crucial for understanding the compound's physical and chemical properties (Inglebert et al., 2014).

Chemical Synthesis and Reactions

Korotaev et al. (2013) detailed the synthesis of functionalized dibenzopyrans via a domino reaction involving similar chromene compounds. This synthesis process is important for creating derivatives with potential applications (Korotaev et al., 2013).

Catalytic Applications

Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition, utilizing chromene compounds for synthesizing pharmaceuticals like Warfarin. This highlights the compound's role in facilitating important chemical reactions (Alonzi et al., 2014).

Natural Product Chemistry

Achenbach et al. (1992) isolated natural nitro-compounds with a chromenone skeleton from Aristolochia brevipes. Understanding these natural derivatives provides insights into the compound's potential biological activities (Achenbach et al., 1992).

Antibacterial Activity

Behrami and Dobroshi (2019) synthesized and tested compounds related to 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity. This suggests potential antimicrobial applications for similar compounds (Behrami & Dobroshi, 2019).

Photochemical Studies

Khanna et al. (2015) investigated the phototransformation of chromenones, providing insights into their photochemical behavior and potential applications in light-responsive materials (Khanna et al., 2015).

Synthetic Utility

Brown et al. (1985) explored reactions with chromenones, demonstrating their synthetic versatility and potential in creating a variety of chemical structures (Brown et al., 1985).

properties

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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